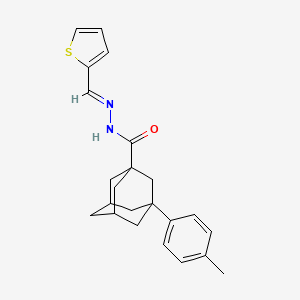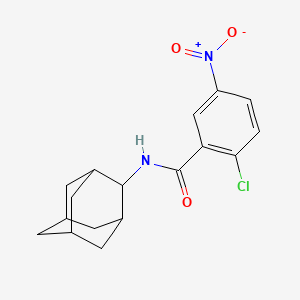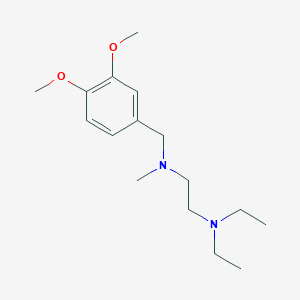
N-(2,4-dichlorophenyl)-N'-(3-methylbutyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-N'-(3-methylbutyl)thiourea, commonly known as Diuron, is a widely used herbicide that belongs to the family of substituted urea herbicides. It has been used for weed control in various crops, including cotton, citrus, sugarcane, and soybean. Diuron is a white crystalline solid that is slightly soluble in water and has a melting point of 158-159°C. Its chemical formula is C9H10Cl2N2OS, and its molecular weight is 233.16 g/mol.
Wirkmechanismus
Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein of photosystem II in chloroplasts, which is responsible for the transfer of electrons during photosynthesis. This prevents the transfer of electrons, leading to a decrease in ATP production and ultimately, the death of the plant.
Biochemical and Physiological Effects
Diuron has been found to have toxic effects on aquatic organisms, such as fish, amphibians, and invertebrates. It can also accumulate in the soil and water, leading to long-term environmental impacts. In humans, Diuron exposure has been associated with an increased risk of cancer and reproductive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its low cost, availability, and effectiveness in controlling a wide range of weeds. However, its limitations include its toxicity to aquatic organisms and the potential for long-term environmental impacts.
Zukünftige Richtungen
Future research on Diuron could focus on developing alternative herbicides that are less toxic to the environment and have fewer long-term impacts. Additionally, research could explore the potential health effects of Diuron exposure in humans and ways to mitigate these risks. Finally, further studies could investigate the mechanisms of herbicide resistance in plants and how this can be overcome.
Synthesemethoden
Diuron can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 3-methylbutylamine in the presence of a catalyst, such as triethylamine. The reaction yields Diuron as a solid product, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts, which leads to a decrease in ATP production. This results in the death of the plant due to the lack of energy.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2S/c1-8(2)5-6-15-12(17)16-11-4-3-9(13)7-10(11)14/h3-4,7-8H,5-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZAOKUMXLYMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanol](/img/structure/B5758263.png)



![N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)




![4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5758326.png)

![ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5758354.png)

![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)